Enabling Sub-Nanomolar NHE-1 Inhibition: T-162559 vs. Cariporide and Eniporide
The ultimate justification for procuring this specific intermediate is the unparalleled activity of the drug lead it produces, T-162559. In a head-to-head comparison on the human NHE-1 isoform, T-162559, which is synthesized using 1-(5-fluoro-2-methylphenyl)guanidine, inhibits NHE-1 with an IC50 of 0.96 nM, a value that is 31-fold more potent than cariporide (IC50 = 30 nM) and 4.7-fold more potent than eniporide (IC50 = 4.5 nM) [1]. This quantitative superiority is a direct consequence of the starting material's unique substitution pattern.
| Evidence Dimension | hNHE-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.96 nM (as final drug lead T-162559) |
| Comparator Or Baseline | Cariporide: 30 nM; Eniporide: 4.5 nM |
| Quantified Difference | 31-fold more potent than cariporide; 4.7-fold more potent than eniporide |
| Conditions | Human NHE-1 isoform expressed in PS120 fibroblasts, 22Na+ uptake assay [1] |
Why This Matters
This demonstrates that the 5-fluoro-2-methylphenyl building block is essential to achieve the exceptional potency required for a best-in-class NHE-1 inhibitor, directly influencing the decision to initiate a synthesis program.
- [1] Lorrain, J.; Grosset, A.; O'Connor, S. E. Potent and Selective Inhibition of the Human Na+/H+ Exchanger Isoform NHE1 by a Novel Aminoguanidine Derivative T-162559. Eur. J. Pharmacol. 2001, 417 (1-2), 141–148. https://doi.org/10.1016/S0014-2999(01)00902-5. View Source
